[(1,2-Dichloroethenyl)tellanyl]benzene
Description
[(1,2-Dichloroethenyl)tellanyl]benzene is an organotellurium compound characterized by a benzene ring substituted with a tellurium (Te)-containing 1,2-dichloroethenyl group. Its molecular formula is C₈H₆Cl₂Te, with the Te atom bonded to the benzene ring and the dichloroethenyl moiety. Tellurium, a heavier chalcogen, imparts distinct electronic and steric properties compared to lighter analogs like sulfur or selenium.
Properties
CAS No. |
174842-09-2 |
|---|---|
Molecular Formula |
C8H6Cl2Te |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1,2-dichloroethenyltellanylbenzene |
InChI |
InChI=1S/C8H6Cl2Te/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
InChI Key |
SZEGOTALCMDYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]C(=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with a suitable precursor, such as 1,2-dichloroethene, in the presence of a benzene solvent. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of [(1,2-Dichloroethenyl)tellanyl]benzene may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(1,2-Dichloroethenyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions may yield tellurium-containing anions or lower oxidation state tellurium compounds.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various tellurium-containing compounds, such as tellurium oxides, tellurium anions, and substituted tellurium derivatives.
Scientific Research Applications
[(1,2-Dichloroethenyl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which [(1,2-Dichloroethenyl)tellanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Analogs:
Benzyl 1,2-Dichlorovinyl Sulfide (C₉H₈Cl₂S):
- Replaces Te with sulfur (S), reducing atomic radius (S: 1.04 Å vs. Te: 1.43 Å) and increasing electronegativity (S: 2.58 vs. Te: 2.1).
- Exhibits higher bond strength (C–S: ~272 kJ/mol vs. C–Te: ~234 kJ/mol), influencing thermal stability .
Permethrin Derivatives (e.g., 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid):
- Contains a dichloroethenyl group but within a cyclopropane framework. Demonstrates enhanced photostability due to rigid cyclic structure .
Data Table 1: Structural Comparison
| Compound | Chalcogen | Molecular Formula | Bond Length (C–X) | Electronegativity | Key Reactivity |
|---|---|---|---|---|---|
| [(1,2-Dichloroethenyl)tellanyl]benzene | Te | C₈H₆Cl₂Te | 2.02 Å | 2.1 | Oxidative elimination favored |
| Benzyl 1,2-dichlorovinyl sulfide | S | C₉H₈Cl₂S | 1.81 Å | 2.58 | Nucleophilic substitution |
| Permethrin (dichloroethenyl moiety) | – | C₂₁H₂₀Cl₂O₃ | – | – | Photodegradation-resistant |
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